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This technical guide provides a comprehensive overview of the preclinical development status
of DNDI-6148, a benzoxaborole derivative investigated for the treatment of visceral
leishmaniasis (VL). The development of DNDI-6148 has been deprioritized due to preclinical
reproductive toxicity signals.[1][2][3] This document consolidates available data on its
mechanism of action, efficacy, pharmacokinetics, and safety profile to inform future research in
the field.

Mechanism of Action: Inhibition of Leishmania
CPSF3

DNDI-6148 exerts its antileishmanial activity through the inhibition of the Leishmania cleavage
and polyadenylation specificity factor 3 (CPSF3) endonuclease.[4] CPSF3 is a critical enzyme
in the parasite's mMRNA processing machinery. By inhibiting this enzyme, DNDI-6148 disrupts
the normal maturation of messenger RNA, leading to parasite death. This represents a novel
mechanism of action for an antileishmanial compound.
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Caption: Signaling pathway of DNDI-6148's mechanism of action.

In Vitro Efficacy

DNDI-6148 has demonstrated potent activity against various Leishmania species in in vitro
assays. The following table summarizes its half-maximal effective concentration (EC50) against
intracellular amastigotes.

Leishmania Species EC50 (pM)
L. donovani 0.51-1.66
L. infantum 0.04 - 0.69
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Data compiled from a clinical trial protocol synopsis.[5]

In Vivo Efficacy

Preclinical studies in animal models of visceral leishmaniasis have shown impressive in vivo

efficacy of DNDI-6148, with a greater than 98% reduction in parasite burden.[4]

H Model of Vi L L eis .

Reduction in

Leishmania . . . .
) Dosing Regimen Duration Parasite Burden

Species
(%)
>99 (Liver), >99

L. infantum 50 mg/kg BID 5 days (Spleen), >98 (Bone
Marrow)
>99 (Liver), >99

L. infantum 25 mg/kg BID 10 days (Spleen), >99 (Bone
Marrow)
>99 (Liver), >99

L. donovani 50 mg/kg BID 5 days (Spleen), >98 (Bone

Marrow)

BID: twice a day. Data from the Journal of Medicinal Chemistry.

Mouse Model of Visceral Leishmaniasis

Reduction in Liver

Leishmania . . . .
) Dosing Regimen Duration Parasite Burden
Species
(%)
L. donovani 25 mg/kg BID 5 days 97.1
L. donovani 50 mg/kg BID 5 days 99.7
L. infantum 25 mg/kg BID 5 days 96.1
L. infantum 50 mg/kg BID 5 days 98.6
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BID: twice a day. Data from the Journal of Medicinal Chemistry.

Preclinical Pharmacokinetics

DNDI-6148 is characterized as a low-clearance compound with a moderate volume of
distribution.[5] The arginine monohydrate salt form was selected for development as it provided
approximately a 2-fold increase in exposure in most animal species tested, except in hamsters
where exposure was similar to the free acid form.[5]

Species Route Half-life (t%2) Key Findings

Rat Oral 3-4 hours Low clearance.[5]

Moderate volume of
Monkey Oral 4-7 hours distribution (1-2 fold
total body water).[5]

Oral exposure was
Hamster Oral - determined at 25 and
50 mg/kg BID.

Detailed Cmax, Tmax, and AUC values at specific doses are not fully available in the public

domain.

Safety and Toxicology Profile
General Safety

In a Phase | single ascending dose study in healthy volunteers, DNDI-6148 was shown to be
safe and well-tolerated after a single oral dose.[2][3]

Safety Pharmacology

o Cardiovascular: No significant inhibition of the hERG potassium channel was observed in
vitro (IC50 >30.0 uM).[5] In a 4-week GLP toxicity study in conscious cynomolgus monkeys,
DNDI-6148 did not show any effects on QTc or ECG morphology at oral doses up to 15
mg/kg.[5]
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o Central Nervous System and Respiratory: No major safety concerns were identified in rats at
doses up to 25 mg/kg.[5]

Genetic Toxicology

Standard in vitro and in vivo genotoxicity testing did not indicate any genotoxic or clastogenic
potential for DNDI-6148.[5]

Reproductive Toxicology

The clinical development of DNDI-6148 for leishmaniasis was deprioritized due to preclinical
reproductive toxicity signals.[1][2] These findings suggested a potential need for contraceptive
use for women of childbearing potential.[1][2] Further details on the specific nature of the
reproductive toxicity have not been publicly disclosed.

Experimental Protocols
In Vivo Hamster Model of Visceral Leishmaniasis

The Syrian golden hamster (Mesocricetus auratus) is a well-established model for visceral
leishmaniasis as it closely mimics human disease progression.
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Caption: Workflow for the in vivo hamster efficacy model.

Methodology:

Infection: Female Syrian golden hamsters are infected via intracardiac injection with
Leishmania donovani or Leishmania infantum amastigotes.

Treatment Initiation: Treatment with DNDI-6148, formulated as an oral suspension, or vehicle
control is initiated at a specified time point post-infection.

Dosing: The compound is administered orally, typically twice daily (BID), for a defined period
(e.g., 5 or 10 days).

Endpoint Analysis: At the end of the treatment period, animals are euthanized, and tissues
(liver, spleen, and bone marrow) are collected.
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» Parasite Burden Quantification: The number of parasites in each tissue is quantified, often by
microscopic counting of Giemsa-stained tissue imprints, and the percentage reduction in
parasite burden compared to the vehicle-treated group is calculated.

Intracellular Leishmania Amastigote Assay

This in vitro assay is crucial for determining the efficacy of compounds against the clinically
relevant intracellular stage of the parasite.
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Caption: Workflow for the intracellular amastigote assay.
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Methodology:

e Macrophage Seeding: Primary macrophages (e.g., from mice) or a macrophage-like cell line
are seeded into multi-well plates.

« Infection: The macrophages are then infected with Leishmania amastigotes.
o Compound Addition: DNDI-6148 is serially diluted and added to the infected cells.

 Incubation: The plates are incubated to allow for the compound to exert its effect on the
intracellular parasites.

o Staining and Visualization: After the incubation period, the cells are fixed and stained (e.g.,
with Giemsa) to visualize the host cell nuclei and the intracellular amastigotes.

o Quantification: The number of amastigotes per macrophage is determined microscopically,
and the EC50 value is calculated.

Conclusion

DNDI-6148 is a potent benzoxaborole with a novel mechanism of action against Leishmania
parasites. It demonstrated excellent efficacy in preclinical models of visceral leishmaniasis.
However, the emergence of reproductive toxicity signals during preclinical development led to
the deprioritization of this compound for the treatment of leishmaniasis. The data and
methodologies presented in this guide provide valuable insights for researchers and drug
developers working on new therapies for this neglected disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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